molecular formula C12H12N2O4S B404859 4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide

4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide

Cat. No.: B404859
M. Wt: 280.3g/mol
InChI Key: NWATYIRRNAGQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C12H12N2O4S and a molecular weight of 280.29968 g/mol . This compound is characterized by the presence of a nitro group, a methyl group, and a thienyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide involves multiple steps, typically starting with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the methyl group through alkylation reactions. The thienyl group is then incorporated through a series of reactions involving thiophene derivatives. The final step involves the formation of the benzamide structure through amide bond formation .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thienyl group may also play a role in its activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide can be compared with other similar compounds such as:

    3-nitro-4-methyl-N-(2-oxotetrahydro-3-thiophenyl)benzamide: Similar structure but with different substituents on the thienyl group.

    4-methyl-N-(2-oxotetrahydro-3-thienyl)benzamide: Lacks the nitro group, leading to different chemical properties and reactivity.

    3-nitro-4-methylbenzamide: Lacks the thienyl group, resulting in different biological activities

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.3g/mol

IUPAC Name

4-methyl-3-nitro-N-(2-oxothiolan-3-yl)benzamide

InChI

InChI=1S/C12H12N2O4S/c1-7-2-3-8(6-10(7)14(17)18)11(15)13-9-4-5-19-12(9)16/h2-3,6,9H,4-5H2,1H3,(H,13,15)

InChI Key

NWATYIRRNAGQDY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.